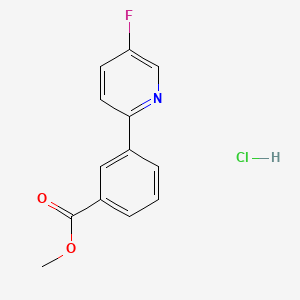

Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 3-(5-fluoropyridin-2-yl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2.ClH/c1-17-13(16)10-4-2-3-9(7-10)12-6-5-11(14)8-15-12;/h2-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVKXZCKANDJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety with a pyridine substituent, which is critical for its biological activity. The presence of the fluorine atom in the pyridine ring enhances its lipophilicity and potentially influences its interaction with biological targets.

Target of Action

The primary mechanism through which this compound exerts its effects involves modulation of biochemical pathways associated with apoptosis and oxidative stress. Boric acid esters, to which this compound belongs, have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .

Mode of Action

The compound's action is mediated through several pathways:

- Induction of Apoptosis : It has been observed that compounds similar to methyl 3-(5-fluoropyridin-2-YL)benzoate can trigger apoptotic pathways in various cancer cell lines.

- Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis, particularly in malignant cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant organisms.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, it has shown promising results against prostate and kidney cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring significantly affect the biological activity of the compound. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's potency by improving its interaction with target enzymes or receptors .

| Substituent | Effect on Activity |

|---|---|

| Fluorine at 5-position | Increases lipophilicity and potency |

| Methyl group | Enhances solubility |

| Hydrochloride salt | Improves stability |

Case Studies

- Anticancer Efficacy : A study evaluated the effect of this compound on prostate cancer cells. Results indicated a significant reduction in cell viability (IC50 = 12 µM), attributed to ROS-mediated apoptosis .

- Antimicrobial Activity : In a comparative study against Gram-positive bacteria, this compound demonstrated an MIC value of 8 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block for developing drugs targeting various diseases.

Key Applications :

- Anticancer Agents : The compound has shown potential in inducing apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and cell death. In vitro studies indicate its effectiveness against breast cancer cell lines, with significant growth inhibition observed at low concentrations (10−5 M) .

The compound exhibits notable biological activities, including antimicrobial properties. Preliminary studies have indicated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Study: Antimicrobial Testing

In laboratory settings, this compound demonstrated broad-spectrum antimicrobial activity, warranting further exploration for therapeutic applications against resistant infections .

Chemical Synthesis

The compound is utilized as a versatile reagent in organic synthesis. It can undergo various chemical reactions such as substitution, oxidation, and reduction to form derivatives that are useful in creating more complex organic molecules.

Chemical Reactions :

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

- Oxidation/Reduction : The compound can be oxidized or reduced to yield different derivatives depending on the reagents used .

Case Studies and Research Findings

-

Anticancer Activity Study :

A comprehensive study evaluated this compound against a panel of human cancer cell lines. Results indicated significant growth inhibition across multiple types, particularly effective in breast cancer cells due to its action on critical signaling pathways like NF-κB . -

Antimicrobial Efficacy :

In vitro assays demonstrated that this compound possesses both antibacterial and antifungal properties. Its effectiveness against resistant strains positions it as a candidate for future therapeutic development .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed:

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1416714-11-8)

Methyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate (CAS: Not provided)

Comparative Analysis Table

Detailed Comparison

Substituent Effects

- (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride: The 3-chloro substituent introduces steric bulk and additional electronic effects, which may alter binding affinity in receptor-targeted applications. The aminomethyl group provides a site for further functionalization (e.g., coupling reactions) .

- Methyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate: The propargyl ester’s alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the benzoate analog .

Solubility and Reactivity

- The hydrochloride salt in both the target compound and (3-chloro-5-fluoropyridin-2-yl)methanamine hydrochloride improves aqueous solubility compared to their free-base forms. However, the benzoate ester in the target compound likely increases lipophilicity relative to the propynoate derivative, affecting membrane permeability .

- The propynoate’s alkyne group confers higher reactivity toward azide-containing molecules, making it more versatile in bioconjugation than the benzoate ester .

Research Findings and Trends

- Synthetic Utility : this compound is frequently used in Suzuki-Miyaura couplings, leveraging the pyridine ring’s directing effects .

- Biological Activity : Fluorinated pyridines, including the target compound, are explored in oncology for their ability to modulate protein-ligand interactions .

- Regulatory Considerations: The chloro-fluoro derivative (CAS: 1416714-11-8) may face stricter environmental regulations due to halogen content, unlike the mono-fluorinated target compound .

Métodos De Preparación

Synthesis of Quinoline Anhydride

The process begins with quinolinic acid as a low-cost starting material. Quinolinic acid is reacted with thionyl chloride in an organic solvent, typically 1,2-dichloroethane, under reflux conditions:

- Quinolinic acid (1 mol)

- Thionyl chloride (1.02–1.1 mol)

- Solvent: 1,2-dichloroethane (3–5 times the volume of quinolinic acid)

- Reaction conditions: Reflux for 16 hours, TLC monitored

- Outcome: Quinoline anhydride (white solid)

This step is characterized by the evolution of HCl gas, which is recovered to minimize environmental impact. The reaction is straightforward, with TLC used to confirm completion, and the product can be directly used in subsequent steps without purification.

Formation of 2,3-Pyridinedioic Acid-2-Isopropyl Ester

The quinoline anhydride is reacted with isopropanol:

- Quinoline anhydride (1 mol)

- Isopropanol (4–8 mols)

- Solvent: Ethyl acetate

- Conditions: Reflux at 85°C for 16 hours

- Post-reaction: Evaporate solvent, add ethyl acetate, reflux, then cool to precipitate crystals

- Yield: Approximately 87%

This esterification step is efficient, leveraging reflux conditions and solvent evaporation to isolate the ester product, which is confirmed by NMR analysis.

Amidation to Form Isopropyl 3-Amino-2-pyridinecarboxylate

The ester undergoes amidation using a combination of reagents:

- Ester (1 mol)

- Triethylamine (2.3 mol)

- Dicyclohexylcarbodiimide (DCC or DPP) (1.6 mol)

- Tertiary butanol (5 mols)

- Reaction conditions: Reflux at 85°C for 5 hours

- Post-reaction: Washings with saturated ammonium chloride, sodium bicarbonate, and brine

- Acidic hydrolysis: Add concentrated HCl at 0°C, stir for 8 hours

- Final product: 3-amino-2-pyridine isopropyl formate

This step employs carbodiimide chemistry for amide bond formation, followed by acid hydrolysis to yield the amino ester.

Fluorination to Obtain 3-Fluoro-2-pyridine Isopropyl Ester

The amino ester is fluorinated using a fluorinating reagent:

- Reactant: 3-amino-2-pyridine isopropyl formate

- Fluorinating agent: Pyridine hydrogen fluoride

- Sodium nitrite (1.2–1.7 mol) for diazotization

- Conditions: Controlled at -5°C, then heated to 85°C for fluorination

- Monitoring: TLC for reaction progress

- Post-reaction: Extraction with dichloromethane, washing, drying

- Product: 3-fluoro-2-pyridine isopropyl ester

This fluorination step is critical, introducing the fluorine atom at the 5-position of the pyridine ring with high regioselectivity.

Reduction to 3-Fluoropyridine-2-Methanol

The final step involves reduction of the ester to the corresponding alcohol:

- Reactants: 3-fluoro-2-pyridine isopropyl ester and sodium borohydride

- Catalyst: Anhydrous calcium chloride

- Solvent: Methanol (4–6 times the molar amount of ester)

- Conditions: Cool to 0°C, then reflux at 65°C for 2 hours

- Post-reaction: Evaporate methanol, extract with dichloromethane

- Final product: 3-fluoropyridine-2-methanol (hydrochloride salt can be formed subsequently)

The reduction is performed under mild conditions, ensuring high selectivity and yield.

Data Table Summarizing Key Parameters

| Step | Reagents & Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Quinolinic acid, Thionyl chloride, 1,2-Dichloroethane | Reflux 16h | 100% | Gas recovery, TLC monitored |

| 2 | Quinoline anhydride, Isopropanol, Ethyl acetate | Reflux 16h | 87% | Crystallization for purification |

| 3 | Ester, Triethylamine, DPP, Tertiary butanol | Reflux 5h | 83% | Acid hydrolysis with HCl |

| 4 | Ester, Pyridine hydrogen fluoride, Sodium nitrite | Controlled at -5°C, heated to 85°C | 92.5% | Regioselective fluorination |

| 5 | Ester, Sodium borohydride, Calcium chloride | Reflux at 65°C | 77.9% | Mild reduction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(5-fluoropyridin-2-yl)benzoate hydrochloride, and how are intermediates characterized?

- Methodology : A common approach involves coupling 5-fluoropyridin-2-amine derivatives with methyl 3-bromobenzoate under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Post-synthesis, intermediates are characterized via -NMR and -NMR to confirm regioselectivity and purity. The hydrochloride salt is typically formed by treating the free base with HCl in methanol, followed by recrystallization (as seen in similar benzoate ester syntheses) .

- Key Data : Melting points (e.g., 150–151°C for hydrochloride salts) and molecular weight (e.g., ~319.83 g/mol for analogous compounds) are critical for validation .

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

- Methodology : Perform equilibrium solubility studies in buffered solutions (pH 1–12) using HPLC quantification. Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis products (e.g., free benzoic acid or fluoropyridine derivatives) .

- Data Interpretation : Hydrochloride salts generally exhibit higher aqueous solubility at acidic pH but may hydrolyze in alkaline conditions, necessitating pH-adjusted formulations for biological assays .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula, while -NMR identifies fluorine substitution patterns. IR spectroscopy verifies ester carbonyl stretches (~1700 cm) and aromatic C-F bonds (~1250 cm) .

- Cross-Validation : Compare spectral data with PubChem entries for structurally related compounds (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like regioisomers or dehalogenated species?

- Methodology : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). For example, replacing Pd(PPh) with XPhos Pd G3 improves coupling efficiency, reducing regioisomeric byproducts. Monitor reaction progress via TLC and UPLC-MS .

- Data Contradiction : Conflicting reports on fluoropyridine stability under basic conditions require pH-controlled environments to prevent defluorination .

Q. What strategies address discrepancies in biological activity data across in vitro assays?

- Methodology : Validate purity (>95% by HPLC) to rule out impurities as confounding factors. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For example, inconsistent IC values may arise from differences in cell permeability of the hydrochloride salt vs. free base .

- Case Study : Analogous compounds (e.g., AChE/BChE inhibitors) show activity variations due to salt form; thus, parallel testing of both forms is advised .

Q. How can computational modeling guide structural modifications to enhance target binding?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., kinases or GPCRs). Focus on modifying the fluoropyridine moiety to improve π-π stacking or the benzoate ester for enhanced solubility. Validate predictions with SAR studies .

- Example : Trifluoromethylpyridine analogs show improved receptor affinity due to electron-withdrawing effects; similar principles apply to fluorine substitution .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

- Methodology : Develop a stability-indicating UPLC method with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use QTOF-MS to identify unknown degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Data Interpretation : Degradation kinetics (e.g., Arrhenius plots) predict shelf-life under storage conditions .

Methodological Considerations for In Vivo Studies

Q. How should pharmacokinetic studies be designed to account for the hydrochloride salt’s bioavailability?

- Methodology : Compare plasma concentration-time profiles of the hydrochloride salt vs. free base in rodent models. Use LC-MS/MS to quantify parent compound and metabolites. Note that hydrochloride salts often exhibit faster dissolution but similar bioavailability to free bases .

- Data Gap : Limited published data on this specific compound require extrapolation from structurally related benzoates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.